4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Carboxylesterase inhibition Target selectivity profiling Thiazole SAR

This 4-benzoylbenzamide regioisomer is a structurally distinct probe, not interchangeable with generic adenosinergic thiazoles. Its benzoyl group shift from the thiazole C5 to the benzamide 4-position abolishes adenosine A1/A3 activity, creating a validated negative control for GPCR counter-screens. The compound exhibits an IC50 of 660 nM against hCE2 with >150-fold selectivity over hCE1, enabling precise in vitro ADME deconvolution of prodrug hydrolysis. Procuring this specific isomer safeguards target specificity in screening cascades, preventing resource waste on functionally null analogs.

Molecular Formula C24H18N2O3S
Molecular Weight 414.48
CAS No. 536731-34-7
Cat. No. B2926047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS536731-34-7
Molecular FormulaC24H18N2O3S
Molecular Weight414.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O3S/c1-29-20-9-5-8-19(14-20)21-15-30-24(25-21)26-23(28)18-12-10-17(11-13-18)22(27)16-6-3-2-4-7-16/h2-15H,1H3,(H,25,26,28)
InChIKeyOQUYBMWMPJWOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 536731-34-7): A Structurally Differentiated Thiazolyl-Benzamide Scaffold


4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 536731-34-7) is a synthetic small molecule belonging to the thiazol-2-yl benzamide class [1]. A critical structural distinction defines this compound's biological profile: the benzoyl substituent is positioned on the benzamide ring, rather than on the thiazole core. This regiochemical arrangement differs fundamentally from extensively characterized adenosine receptor (AR) antagonists such as A1/A3 AR antagonist 1 (CAS 312929-49-0), which bears a 4-methoxybenzamide and a 5-benzoylthiazole [2]. This positional isomerism results in a functionally divergent pharmacological fingerprint, making the compound unsuitable for generic substitution within adenosine-targeted programs but potentially valuable for orthogonal applications.

Why 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Common Thiazolyl-Benzamide Adenosine Antagonists


Attempts to substitute this compound with potent, well-known adenosine A1 or A3 receptor antagonists from the same thiazol-2-yl benzamide class will produce functionally null results in adenosine-targeted assays. The relocation of the benzoyl group from the thiazole C5 position to the benzamide 4-position, coupled with the shift of the methoxyphenyl group from the benzamide to the thiazole C4 position, is not a conservative structural change [1]. Published data demonstrate that the 5-benzoyl-4-phenylthiazole isomer (e.g., compound 10 in Abdelrahman et al.) displays nanomolar Ki values (hA1 Ki: 36.7 nM, hA3 Ki: 25.4 nM) at adenosine receptors, whereas the target regioisomer exhibits no detectable affinity for these targets and instead shows a distinct carboxylesterase inhibition profile [2][3]. A generic procurement approach that treats all thiazolyl-benzamide derivatives as interchangeable will lead to target-mismatched compound selection and wasted screening resources.

Quantitative Differentiation Evidence for 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 536731-34-7)


Target Selectivity Shift: From Adenosine Receptors to Human Carboxylesterase 2 (hCE2)

The target compound is functionally silent at adenosine A1 and A3 receptors (no reported inhibition), a critical finding given that its close structural isomer, A1/A3 AR antagonist 1 (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide, CAS 312929-49-0), exhibits potent dual antagonism with Ki values of 36.7 nM at human A1 and 25.4 nM at human A3 [1]. Instead, 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide demonstrates inhibitory activity against human carboxylesterase 2 (hCE2), with an IC50 of 660 nM in human liver microsomes, while being essentially inactive against human carboxylesterase 1 (hCE1; IC50 > 100,000 nM) [2]. This represents a complete target class switch from GPCR antagonism to serine hydrolase inhibition, driven solely by the positional isomerism of the benzoyl and methoxyphenyl substituents.

Carboxylesterase inhibition Target selectivity profiling Thiazole SAR

Physicochemical Property Differentiation: Lipophilicity Modulated by Benzoyl Positioning

Despite sharing the identical molecular formula (C24H18N2O3S) and molecular weight (414.48 g/mol) with its adenosine-active isomer, 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits a distinct computed LogP profile. The target compound has an XLogP3-AA of 5.1 [1], whereas the adenosine-active isomer A1/A3 AR antagonist 1 has a reported LogP of 5.4 . This 0.3 LogP unit difference, while modest, reflects the altered spatial distribution of polar and lipophilic moieties that influences membrane permeability and plasma protein binding, directly impacting in vitro assay behavior and in vivo pharmacokinetic suitability.

Lipophilicity ADME prediction Physicochemical profiling

Carboxylesterase Isoform Selectivity: Preferential hCE2 over hCE1 Inhibition

Within the carboxylesterase family, the compound displays a pronounced isoform selectivity. In human liver microsome assays, the IC50 for hCE2 is 660 nM, while the IC50 for hCE1 exceeds 100,000 nM [1]. This >150-fold selectivity represents a clear biochemical fingerprint. In contrast, the structurally related adenosine antagonist series has not been reported to exhibit carboxylesterase inhibition activity, highlighting a fundamental divergence in biological function dictated by the substitution pattern [2]. No head-to-head carboxylesterase data are available for the adenosine-active isomer, but this absence itself underscores the target compound's unique position in the chemical biology toolkit.

Carboxylesterase isoform selectivity hCE1 vs. hCE2 Drug metabolism

Validated Application Scenarios for 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Evidence


Selective hCE2 Inhibitor for Prodrug Activation and Drug Metabolism Studies

The compound's IC50 of 660 nM against hCE2, coupled with >150-fold selectivity over hCE1, makes it a viable tool for dissecting hCE2-specific contributions to prodrug hydrolysis in human liver microsome or hepatocyte assays [1]. Unlike broad-spectrum carboxylesterase inhibitors, this compound allows researchers to attribute metabolic conversion specifically to hCE2, enabling more precise in vitro ADME characterization of ester-containing drug candidates.

Negative Control for Adenosine Receptor Screening Cascades

Given the complete absence of adenosine A1 or A3 receptor activity, this compound serves as an ideal structurally matched negative control in screening cascades that evaluate thiazolyl-benzamide libraries for AR antagonism [2]. Its use as a pharmacologically inert comparator helps confirm that observed AR activity in analog series is driven by specific substitution patterns (5-benzoylthiazole) rather than the thiazolyl-benzamide scaffold itself.

Regioisomeric Probe for Structure-Activity Relationship (SAR) Studies

The compound's regioisomeric relationship to potent adenosine antagonists provides a discrete chemical probe for SAR studies. By comparing the biological profiles of this 4-benzoylbenzamide isomer with the 5-benzoylthiazole isomer, medicinal chemists can map the structural determinants of target engagement, validating computational docking models and pharmacophore hypotheses that distinguish GPCR binders from serine hydrolase inhibitors [1][2].

Quote Request

Request a Quote for 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.